![molecular formula C14H19NO4 B1315626 1-[(3,4-二甲氧基苯基)甲基]-4-(羟甲基)吡咯烷-2-酮 CAS No. 96449-62-6](/img/structure/B1315626.png)
1-[(3,4-二甲氧基苯基)甲基]-4-(羟甲基)吡咯烷-2-酮
货号 B1315626
CAS 编号:
96449-62-6
分子量: 265.3 g/mol
InChI 键: YBBZCXJUQRZHDD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
科学研究应用
Maillard Reactions and Melanoidin Formation
- 一项研究调查了2-脱氧-D-核糖/甲基4-氨基丁酸的美拉德反应系统,确定了N-取代2-(羟甲基)吡咯醇作为主要产物。这种化合物的非凡反应性表明其在美拉德反应中的麦芽糖生成中的重要性,具有潜在的抗氧化活性 (Tressl et al., 1998)。
Chemical Synthesis and Reactions
- Fan、Li和Wang(2009年)的研究描述了涉及吡咯烷-2,5-二酮衍生物的一锅氧化脱羧-弗里德尔-克拉夫茨反应。这项研究突出了该化合物在化学合成中的作用,以及在创造复杂分子方面的潜在应用 (R. Fan等,2009年)。
Molecular Structure Analysis
- Burgess等人(1998年)对N-芳基取代的3-羟基吡啶-4-酮的分子结构进行了研究,其中包括与1-[(3,4-二甲氧基苯基)甲基]-4-(羟甲基)吡咯烷-2-酮相关的化合物。他们发现这些化合物呈现氢键二聚体 (J. Burgess et al., 1998)。
Synthesis of Medicinal Molecules
- Rubtsova等人(2020年)讨论了吡咯烷-2-酮衍生物的合成,强调了它们在创造具有改进生物活性的新药物分子中的重要性。这项研究突出了类似于1-[(3,4-二甲氧基苯基)甲基]-4-(羟甲基)吡咯烷-2-酮的化合物在制药应用中的潜力 (D. D. Rubtsova et al., 2020)。
Antioxidant Properties
- 一项研究聚焦于3-吡咯烯-2-酮的合成和抗氧化活性评估,这些化合物在结构上与1-[(3,4-二甲氧基苯基)甲基]-4-(羟甲基)吡咯烷-2-酮相关。研究发现显著的自由基清除活性,表明在抗氧化疗法中具有潜在应用 (N. Nguyen et al., 2022)。
Applications in Alzheimer's Research
- Gupta等人(2020年)合成了N-苄基吡咯烷-2-酮衍生物,并对其进行了抗阿尔茨海默病活性评估。这表明类似于1-[(3,4-二甲氧基苯基)甲基]-4-(羟甲基)吡咯烷-2-酮的化合物在开发神经退行性疾病治疗方面的潜在用途 (M. Gupta et al., 2020)。
属性
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-18-12-4-3-10(5-13(12)19-2)7-15-8-11(9-16)6-14(15)17/h3-5,11,16H,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBZCXJUQRZHDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CC(CC2=O)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90540344 | |
| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one | |
CAS RN |
96449-62-6 | |
| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


8.0 g of 1-(3,4-dimethoxybenzyl)-4-ethoxycarbonyl-pyrrolidin-2-one were dissolved in 100 ml of methanol. Over a period of 20 minutes, at 0°-10° C., a solution of 2.8 g of sodium borohydride in 30 ml of water was added dropwise, while mechanically stirring, and the mixture was stirred for 5 hours more at 0°-10° C. The excess borohydride was then carefully decomposed by the addition of glacial acetic acid up to a pH of 5 and until the development of gas had ceased, and the methanol was distilled off in vacuo. Some water was added, and the reaction product was taken up in methylene chloride. The methylene chloride phase was then washed with water, dried and evaporated. The residue was chromatographed on silica gel (eluant: methylene chloride/methanol 98:2). Finally, 4.8 g (62% of theory) of the title compound were obtained from the eluate.
Quantity
8 g
Type
reactant
Reaction Step One






Name
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

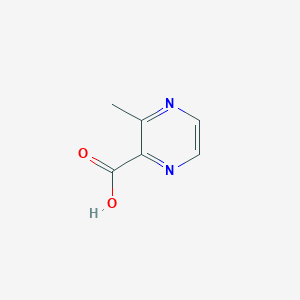
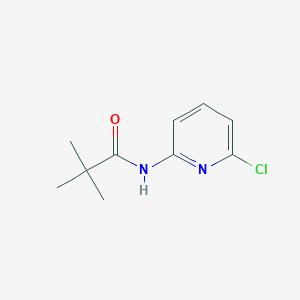
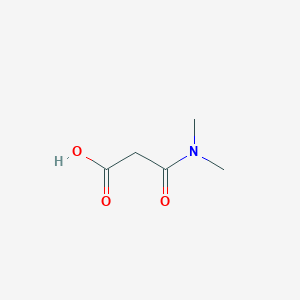
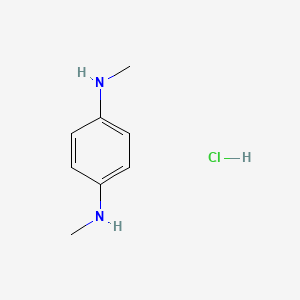
![{2-[(2,4-Dichlorobenzyl)thio]ethyl}amine](/img/structure/B1315552.png)
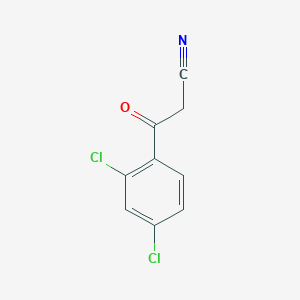
![6-Methoxybenzo[b]thiophene](/img/structure/B1315557.png)
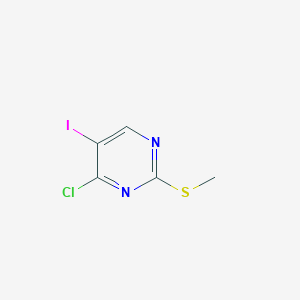
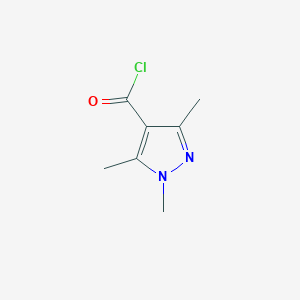
![2-Bromomethyl-7-fluoro-benzo[b]thiophene](/img/structure/B1315565.png)
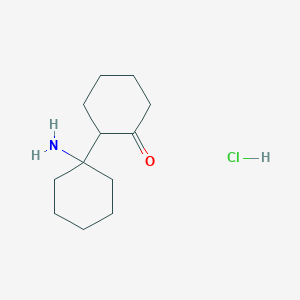
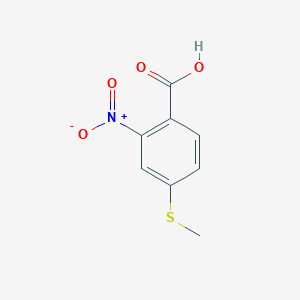
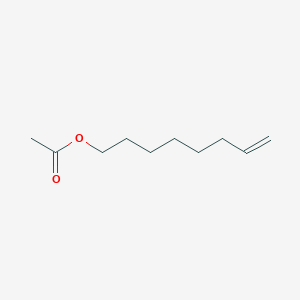
![6-(tert-Butoxycarbonyl)-3,6,7,8-tetrahydropyrrolo-[3,2-e]indole-2-carboxylic acid](/img/structure/B1315578.png)